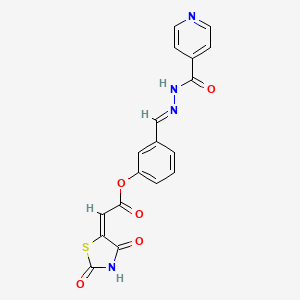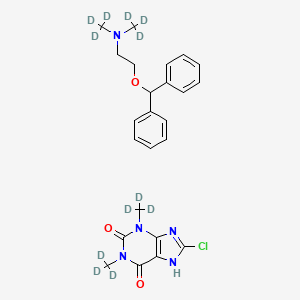
2,6-Dichloro-9-isopropyl-9H-purine-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-9-isopropyl-9H-purine-d7 is a chemical compound with the molecular formula C8H8Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and an isopropyl group at the 9 position of the purine ring. The “d7” designation indicates that the compound is deuterated, meaning it contains seven deuterium atoms, which are isotopes of hydrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-isopropyl-9H-purine-d7 typically involves the chlorination of purine derivatives followed by the introduction of the isopropyl group. One common method involves the reaction of 2,6-dichloropurine with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atoms with the isopropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2,6-Dichloro-9-isopropyl-9H-purine-d7 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Catalysts such as palladium complexes are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include 2,6-diamino-9-isopropylpurine, 2,6-dithio-9-isopropylpurine, and 2,6-dialkoxy-9-isopropylpurine.
Oxidation Reactions: Products include 2,6-dioxo-9-isopropylpurine.
Reduction Reactions: Products include 2,6-dihydro-9-isopropylpurine.
Coupling Reactions: Products include various biaryl derivatives.
科学研究应用
2,6-Dichloro-9-isopropyl-9H-purine-d7 has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,6-Dichloro-9-isopropyl-9H-purine-d7 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
2,6-Dichloro-9-isopropyl-9H-purine-d7 can be compared with other similar compounds, such as:
2,6-Dichloropurine: Lacks the isopropyl group and deuterium atoms, making it less hydrophobic and less stable.
2,6-Diaminopurine: Contains amino groups instead of chlorine atoms, resulting in different reactivity and biological activity.
2,6-Dichloro-9-methylpurine: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and deuteration, which can influence its chemical reactivity, stability, and biological activity.
属性
分子式 |
C8H8Cl2N4 |
|---|---|
分子量 |
238.12 g/mol |
IUPAC 名称 |
2,6-dichloro-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purine |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3/i1D3,2D3,4D |
InChI 键 |
GKEFDRUWUYSFGW-UAVYNJCWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=NC2=C1N=C(N=C2Cl)Cl |
规范 SMILES |
CC(C)N1C=NC2=C1N=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)


![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
